Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrido[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNWQAIAFUMNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299073 | |
| Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-67-5 | |
| Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 127963 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21038-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H-pyrido[3,4-d]pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Pyrido 3,4 D Pyrimidine 2,4 1h,3h Dione and Its Derivatives
Classical Synthetic Approaches to Pyrido[3,4-d]pyrimidine (B3350098) Systems
Traditional methods for the synthesis of the pyrido[3,4-d]pyrimidine core often involve multi-step sequences, relying on fundamental organic reactions to build the fused ring system from simpler pyridine (B92270) or pyrimidine (B1678525) precursors.
Multi-Step Synthesis Strategies from Precursors
The construction of the Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione ring system is frequently accomplished through a linear sequence of reactions starting from readily available precursors. A common strategy involves the initial functionalization of a pyridine ring, followed by the annulation of the pyrimidine ring.
For instance, a synthetic route can commence with a substituted pyridine derivative, such as 5-bromo-4-methyl-3-nitropyridine. rsc.org A series of transformations, including oxidation of the methyl group to a carboxylic acid, followed by amidation, reduction of the nitro group, and subsequent cyclization with a suitable C1 source (e.g., phosgene (B1210022) or its equivalents), leads to the formation of the desired dione (B5365651) structure. This multi-step approach allows for the introduction of various substituents on the pyridine ring, providing access to a library of diverse analogs.
A general representation of a multi-step synthesis is depicted below:
Pyridine Precursor → Functionalized Pyridine → Amino-substituted Pyridine Carboxamide → this compound
Condensation and Cyclization Reactions in Pyrido[3,4-d]pyrimidine Formation
Condensation and cyclization are pivotal reactions in the synthesis of the this compound system. These reactions typically form the pyrimidine ring onto a pre-functionalized pyridine scaffold.
A key cyclization strategy involves the reaction of a 3-aminopyridine-4-carboxamide derivative with a carbonylating agent. For example, the treatment of an aminopyridine carboxamide with phosgene, triphosgene, or carbonyldiimidazole (CDI) can directly lead to the formation of the dione ring system in a single step. The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization.
Another approach is the DBU-mediated cyclocondensation of an appropriate amino-carboxamide precursor with carbonyl disulfide, which yields a 2-thioxopyrido[3,4-d]pyrimidine derivative. mdpi.com This thione can then be converted to the corresponding dione through oxidation or other functional group interconversions.
The following table summarizes representative condensation and cyclization reactions:
Table 1: Condensation and Cyclization Reactions for this compound Synthesis| Starting Material | Reagent(s) | Product | Reference |
| 3-Aminopyridine-4-carboxamide | Phosgene or Triphosgene | This compound | rsc.org |
| 3-Amino-5-chloropyridine-4-carboxamide | Carbonyl disulfide, DBU | 5-Chloro-2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one | mdpi.com |
Synthesis from Pyrimidine and Pyridine Building Blocks
The convergent synthesis of this compound can also be achieved by combining suitably functionalized pyrimidine and pyridine building blocks. This strategy often involves the formation of the pyridine ring onto a pre-existing pyrimidine moiety.
One such method involves the reaction of a 6-aminouracil (B15529) derivative with a 1,3-dicarbonyl compound or its equivalent. For example, the condensation of 6-aminouracil with a substituted malonaldehyde or a β-ketoester can lead to the formation of the fused pyridine ring through a Michael addition followed by intramolecular cyclization and subsequent aromatization. derpharmachemica.com
The versatility of this approach allows for the introduction of substituents at various positions of the final pyridopyrimidine ring system, depending on the nature of the starting uracil (B121893) and the dicarbonyl compound.
Modern and Green Chemistry Approaches in Pyrido[3,4-d]pyrimidine Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches, including microwave-assisted synthesis and the use of eco-friendly catalysts, have been successfully applied to the synthesis of pyridopyrimidine derivatives.
Microwave-Assisted Synthesis of this compound Analogs
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. The synthesis of pyridopyrimidine derivatives has benefited from this technology. acs.orgresearchgate.netresearchgate.net
Microwave-assisted synthesis is particularly effective for condensation and cyclization reactions that typically require prolonged heating under conventional conditions. For instance, the one-pot, three-component reaction of an aromatic aldehyde, a pyrimidine derivative (like barbituric acid or 6-aminouracil), and a suitable third component can be significantly accelerated under microwave irradiation. researchgate.netrsc.org This approach allows for the rapid assembly of complex pyridopyrimidine scaffolds.
The following table provides examples of microwave-assisted synthesis of related pyridopyrimidine systems, highlighting the efficiency of this method.
Table 2: Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives| Reactants | Solvent/Conditions | Product | Time | Yield | Reference |
| Barbituric acid, Aromatic aldehyde, Amine | Neutral alumina, MW | Pyrimido[4,5-d]pyrimidine derivative | 30 s | 95% | researchgate.net |
| 3,5-Diaminopyrazole-4-carbonitrile, Primary amine, Orthoester | MW | N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidine | - | - | rsc.org |
| N4-substituted-2,4-diamino-6-chloro-5-carbaldehyde, Hydrazine | Solvent-free, MW | Pyrazolo[3,4-d]pyrimidine | - | - | researchgate.net |
Catalyst-Mediated Pyrido[3,4-d]pyrimidine Synthesis (e.g., Diammonium Hydrogen Phosphate (B84403) Catalysis)
The use of catalysts, particularly those that are environmentally benign and recyclable, is a cornerstone of green chemistry. Diammonium hydrogen phosphate, (NH₄)₂HPO₄, has been identified as a versatile and efficient catalyst for various organic transformations, including the synthesis of heterocyclic compounds. researchgate.netnih.govresearchgate.net
While the direct application of diammonium hydrogen phosphate for the synthesis of this compound is not extensively reported, its efficacy in catalyzing the synthesis of related pyrano[2,3-d]pyrimidinone derivatives suggests its potential in similar multicomponent reactions. researchgate.netnih.gov These reactions typically proceed via a one-pot condensation of an aldehyde, an active methylene (B1212753) compound, and a pyrimidine derivative. The catalyst's role is to facilitate the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps. researchgate.netnih.gov
The advantages of using diammonium hydrogen phosphate include its low cost, low toxicity, and the ability to perform reactions in aqueous media, which aligns with the principles of green chemistry. researchgate.netnih.govresearchgate.net
The following table illustrates the use of diammonium hydrogen phosphate in a related synthesis.
Table 3: Diammonium Hydrogen Phosphate Catalyzed Synthesis of Pyrano[2,3-d]pyrimidinones| Reactants | Catalyst | Solvent | Conditions | Product | Reference |
| Aromatic aldehydes, Malononitrile, Barbituric/Thiobarbituric acid | (NH₄)₂HPO₄ | Aqueous ethanol | Room Temperature | Pyrano[2,3-d]pyrimidinone derivatives | researchgate.netnih.gov |
One-Pot Multicomponent Reactions for Pyrido[3,4-d]pyrimidine Derivatives
While direct one-pot multicomponent reactions (MCRs) for the synthesis of this compound are not extensively documented, analogous strategies for related pyridopyrimidine isomers provide significant insights into potential synthetic pathways. These reactions are highly valued for their efficiency, atom economy, and the ability to generate complex molecules in a single step.
For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been successfully achieved through a one-pot, three-component reaction involving 4(6)-aminouracil, malononitrile, and various aromatic aldehydes. researchgate.netresearchgate.net This reaction can be carried out under microwave irradiation or using a catalytic amount of diammonium hydrogen phosphate (DAHP) in an aqueous medium, proceeding via a domino Knoevenagel-Michael-cyclization sequence. researchgate.net The operational simplicity, high yields (ranging from 82% to 95%), and environmentally benign nature of these methods make them attractive for the synthesis of related heterocyclic systems. researchgate.net
A plausible approach for the one-pot synthesis of the pyrido[3,4-d]pyrimidine scaffold could involve the condensation of a suitably substituted 3,4-diaminopyridine (B372788) derivative with a carbonyl source, such as urea (B33335) or a derivative thereof. The challenge lies in the regioselective construction of the pyrimidine ring onto the pyridine core.
Table 1: Examples of One-Pot Multicomponent Reactions for Related Pyridopyrimidine Derivatives
| Product Scaffold | Reactants | Conditions | Yield (%) |
| Pyrido[2,3-d]pyrimidine | 4(6)-Aminouracil, Malononitrile, Aromatic Aldehydes | Microwave irradiation | 82-95 |
| Pyrido[2,3-d]pyrimidine | 4(6)-Aminouracil, Malononitrile, Aromatic Aldehydes | DAHP, Aqueous media | High |
Derivatization Strategies and Functionalization of the Pyrido[3,4-d]pyrimidine Scaffold
The functionalization of the this compound scaffold is crucial for the development of new therapeutic agents. Derivatization strategies primarily focus on substitution at the nitrogen and carbon atoms of the heterocyclic system.
Alkylation and Nucleophilic Substitution Reactions on this compound
Alkylation: The nitrogen atoms at positions 1 and 3 of the this compound ring are susceptible to alkylation. While specific examples for this exact scaffold are limited in the literature, studies on the closely related pyrido[2,3-d]pyrimidine-2,4-dione system demonstrate that direct alkylation can be achieved using alkyl halides in the presence of a base. For example, 1,3-disubstituted-6-aminouracils, precursors to pyrido[2,3-d]pyrimidines, can be prepared by direct alkylation with alkyl iodides in the presence of aqueous sodium hydroxide. nih.gov A similar strategy could be employed for the N-alkylation of this compound. The reaction of the parent dione with an alkylating agent in the presence of a suitable base would be expected to yield N1, N3, or N1,N3-dialkylated products, depending on the reaction conditions and stoichiometry.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a wide range of functional groups onto the pyrido[3,4-d]pyrimidine core. This is typically achieved by first introducing a good leaving group, such as a chlorine atom, onto the scaffold. For instance, 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) can serve as a key intermediate. mdpi.com The chlorine atoms at positions 2 and 4 are activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic system.
Studies have shown that nucleophilic aromatic substitution on 2,4-dichloropyrido[3,4-d]pyrimidine is selective for the 4-position. mdpi.com This allows for the sequential introduction of different nucleophiles. A variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloro substituents, leading to the formation of 2,4-disubstituted pyrido[3,4-d]pyrimidine derivatives. mdpi.comnih.gov For example, reaction with an amine would yield a 4-amino-2-chloro derivative, which could then undergo a second substitution at the 2-position. This stepwise approach allows for the synthesis of a diverse library of compounds with different functionalities at the 2 and 4 positions.
Table 2: Examples of Nucleophilic Substitution Reactions on Chloro-Substituted Pyrido[3,4-d]pyrimidines
| Starting Material | Nucleophile | Position of Substitution | Product |
| 2,4-Dichloropyrido[3,4-d]pyrimidine | Amine | 4 | 4-Amino-2-chloropyrido[3,4-d]pyrimidine |
| 2,4-Dichloropyrido[3,4-d]pyrimidine | Alcohol | 4 | 4-Alkoxy-2-chloropyrido[3,4-d]pyrimidine |
| 2,4-Dichloropyrido[3,4-d]pyrimidine | Thiol | 4 | 4-(Alkylthio)-2-chloropyrido[3,4-d]pyrimidine |
| 4-Chloro-8-methoxy-2-aminopyrido[3,4-d]pyrimidine | Amines, Phenols, Thiols | 4 | 4-Substituted-8-methoxy-2-aminopyrido[3,4-d]pyrimidines |
Oxidation and Reduction Pathways of Pyrido[3,4-d]pyrimidine Systems
Information regarding the direct oxidation and reduction of the this compound ring system is scarce in the available literature. However, understanding the redox behavior of related dihydropyridine (B1217469) and dihydropyrimidine (B8664642) systems can provide valuable insights.
Oxidation: Dihydropyridopyrimidine systems, which can be considered as reduced forms of the aromatic pyridopyrimidine scaffold, are susceptible to oxidation to their corresponding aromatic counterparts. This aromatization can be a key step in certain synthetic sequences. The oxidation of 1,4-dihydropyrimidine (B1237445) derivatives to the corresponding aromatic pyrimidines is a known transformation and can be achieved using various oxidizing agents. researchgate.netnih.gov It is plausible that a partially reduced pyrido[3,4-d]pyrimidine-2,4-dione derivative could be aromatized to the fully conjugated system.
Reduction: The reduction of the pyridopyrimidine nucleus is also a potential pathway for functionalization. Catalytic hydrogenation is a common method for the reduction of nitrogen-containing heterocycles. researchgate.net For instance, the reduction of a nitro group on a pyrido[2,3-d]pyrimidine ring to an amino group has been accomplished using Raney Nickel as a catalyst. mdpi.com The complete reduction of the pyridine ring portion of the scaffold to a tetrahydropyrido[3,4-d]pyrimidine system is also a feasible transformation, which would significantly alter the geometry and electronic properties of the molecule. The choice of reducing agent and reaction conditions would be critical in controlling the extent of reduction. For example, catalytic reduction of pyridinium (B92312) salts often yields dihydropyridine products. digitellinc.com
Structure Activity Relationship Sar Studies of Pyrido 3,4 D Pyrimidine 2,4 1h,3h Dione Derivatives
Positional Effects of Functional Groups on Pyrido[3,4-d]pyrimidine (B3350098) Core Activity
The specific position of a functional group on the pyrido[3,4-d]pyrimidine scaffold is a critical determinant of its biological effect. SAR studies have demonstrated that moving a substituent from one position to another can drastically alter the compound's potency and interaction with its biological target.
Systematic exploration of the substitution pattern on the pyridine (B92270) moiety of the pyrido[3,4-d]pyrimidine scaffold has been conducted for CXCR2 antagonists. nih.gov Modifications have been attempted at positions 5 and 6. The synthesis of 5-substituted analogs proved challenging, with Suzuki-coupling reactions on a 5-chloropyrido[3,4-d]pyrimidine (B13674372) derivative being unsuccessful due to factors like the Lewis-basic aminopyridine core and steric hindrance. mdpi.com
For modifications at the pyrimidine (B1678525) portion of the core, the 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) intermediate is a key starting point. nih.gov Nucleophilic aromatic substitution on this intermediate is selective for the 4-position, allowing for the introduction of various groups at this site while keeping the substituent at the 2-position fixed. This selective reactivity allows for a focused investigation of the positional effect at C4. nih.gov
The dramatic impact of positional substitution is clearly illustrated by the complete loss of CXCR2 antagonistic activity upon introducing an amino group at position 6. mdpi.com This finding underscores that even a small, functional group modification at a specific site can abolish the desired biological effect, highlighting a stringent structural requirement in that region of the molecule for receptor binding.
| Position | Modification Strategy | Observed Outcome/Significance | Reference |
|---|---|---|---|
| C2 and C4 | Use of 2,4-dichloropyrido[3,4-d]pyrimidine intermediate for selective nucleophilic aromatic substitution. | Allows for selective introduction of diversity at the C4 position to probe SAR. | nih.gov |
| C5 | Attempted Suzuki-coupling on 5-chloro derivative. | Reactions were unsuccessful, indicating challenges in modifying this position due to electronic and steric factors. | mdpi.com |
| C6 | Introduction of an amino group. | Led to a complete loss of CXCR2 antagonistic activity, indicating a critical role for this position in receptor interaction. | nih.govmdpi.com |
| C6 | Introduction of a furanyl group. | Maintained antagonistic potency, suggesting this position can tolerate certain heterocyclic rings. | nih.gov |
Rational Design and Lead Optimization in Pyrido[3,4-d]pyrimidine SAR
Rational design and lead optimization are iterative processes that rely on initial screening hits and subsequent SAR data to develop more potent and selective compounds. In the field of pyrido[3,4-d]pyrimidines, these strategies have been applied to advance compounds for different therapeutic targets.
The discovery of a pyrido[3,4-d]pyrimidine-based CXCR2 antagonist originated from a "scaffold hopping" approach from a previously identified thiazolo[4,5-d]pyrimidine (B1250722) lead. nih.gov This initial hit, with an IC50 value of 0.11 µM, served as the starting point for a systematic SAR exploration aimed at improving potency. nih.gov The subsequent synthesis and testing of analogs with modifications at various positions, as detailed in the sections above, represent a classic lead optimization cycle. Although many of the new analogs showed diminished or no activity, the process yielded crucial information about the structural requirements for CXCR2 antagonism, such as the detrimental effect of an amino group at C6 and the tolerance of a furanyl moiety at the same position. nih.govmdpi.com
Similarly, the development of pyrido[3,4-d]pyrimidine derivatives as anti-tumor agents involved the rational design and synthesis of a focused library of 29 compounds. nih.gov This approach aimed to discover novel agents with high efficiency and low toxicity. The evaluation of their anti-proliferative activity led to the identification of compound 30 as a highly potent lead against MGC803 human gastric cancer cells. nih.gov Mechanistic studies on this optimized lead revealed that it inhibited cell migration and induced apoptosis by modulating the expression of key proteins like Bid, PARP, and CycD1. nih.gov This successful optimization provides a promising lead compound for further development as a treatment for human gastric cancers. nih.gov
Pharmacological and Biological Activities of Pyrido 3,4 D Pyrimidine 2,4 1h,3h Dione Analogs
Anticancer and Antiproliferative Potency
The anticancer potential of pyrido[3,4-d]pyrimidine (B3350098) derivatives is a primary focus of research, with numerous analogs synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. researchgate.net These compounds often exert their effects by targeting key enzymes, such as protein kinases, which are crucial for cell signaling, growth, and division.
A significant body of research has demonstrated the cytotoxic and antiproliferative effects of pyrido[3,4-d]pyrimidine analogs against a panel of human cancer cell lines.
One study detailed the synthesis of a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives. researchgate.net When screened against the National Cancer Institute's 60 human cancer cell line panel (NCI-60), certain compounds exhibited highly selective growth inhibition against specific cell lines. Notably, strong activity was observed against renal cancer cell line UO-31 and breast cancer cell lines MCF-7 and MDA-MB-468. researchgate.net For instance, compound 21 (structure not detailed in the source) showed the most potent growth inhibition of 60.77% against MCF-7 and 71.42% against MDA-MB-468. researchgate.net
In another investigation, twenty-nine novel pyrido[3,4-d]pyrimidine compounds were designed and synthesized. Their antitumor activities were evaluated in vitro, with most of the compounds showing good efficacy. Among them, one derivative, referred to as compound 30 , demonstrated the most potent activity against the human gastric cancer cell line MGC803, with an IC₅₀ value of 0.59 μM. researchgate.net
Furthermore, research into Monopolar Spindle 1 (MPS1) kinase inhibitors has led to the development of potent pyrido[3,4-d]pyrimidine derivatives. One such compound, 24c , achieved a biochemical IC₅₀ value of 0.008 μM against MPS1 and a cellular P-MPS1 IC₅₀ of 0.604 μM in HCT116 cells, demonstrating significant cellular inhibition. acs.org
The table below summarizes the reported antiproliferative activity of selected pyrido[3,4-d]pyrimidine derivatives against various cancer cell lines.
| Compound | Target/Class | Cancer Cell Line | Activity Measurement | Reported Value |
| Compound 21 | 2-amino pyrido[3,4-d]pyrimidine | MCF-7 (Breast) | Growth Inhibition | 60.77% |
| Compound 21 | 2-amino pyrido[3,4-d]pyrimidine | MDA-MB-468 (Breast) | Growth Inhibition | 71.42% |
| Compound 30 | Pyrido[3,4-d]pyrimidine derivative | MGC803 (Gastric) | IC₅₀ | 0.59 μM |
| Compound 24c | MPS1 Kinase Inhibitor | HCT116 (Colon) | Cellular P-MPS1 IC₅₀ | 0.604 μM |
| Various Analogs | 2-amino pyrido[3,4-d]pyrimidine | UO-31 (Renal) | Growth Inhibition | Highly Selective |
Three-dimensional (3D) tumor spheroids are increasingly used as in vitro models because they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. nih.gov Investigations into the efficacy of pyrido[3,4-d]pyrimidine analogs in these advanced models are emerging.
One notable example is BOS172722 , a pyrido[3,4-d]pyrimidine derivative that acts as a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint in mitosis. nih.gov This compound has been investigated in preclinical studies, including evaluation in 3D spheroid models, and has advanced to Phase I clinical trials for patients with advanced nonhematologic malignancies. nih.govgoogle.com While specific data on spheroid growth inhibition from public sources is limited, the progression of BOS172722 into clinical trials suggests promising activity in these more complex preclinical models. nih.gov
Antimicrobial and Antiviral Efficacy
In addition to their anticancer properties, the broader class of pyrido[3,4-d]pyrimidine derivatives has been reported to possess potential antimicrobial and antiviral activities. ontosight.aiontosight.ai
The pyrido[3,4-d]pyrimidine scaffold has been noted for its potential antibacterial properties. ontosight.ai However, detailed studies focusing specifically on this isomer with comprehensive data, such as minimum inhibitory concentration (MIC) values against a panel of bacterial strains, are not widely available in the reviewed scientific literature. One study, while focused on developing kinase inhibitors, noted that the conversion of a carboxylic acid group to a C(:NOH)NH₂ moiety in one of their pyrido[3,4-d]pyrimidine analogs eliminated its antibacterial activity, indirectly suggesting the parent compound possessed such properties, though this was not the primary finding. acs.org Further targeted research is required to fully characterize the antibacterial spectrum and potential of this class of compounds.
Similar to the antibacterial potential, some sources indicate that pyrido[3,4-d]pyrimidine derivatives have been reported to exhibit antifungal activity. ontosight.ai Despite these reports, specific and detailed investigations into the antifungal efficacy of this particular heterocyclic system are limited in publicly accessible research. Comprehensive studies are needed to identify specific analogs with potent antifungal activity and to determine their mechanism of action against fungal pathogens.
The potential of pyrido[3,4-d]pyrimidine derivatives as antiviral agents has been highlighted in several contexts. General reviews of the scaffold mention that these compounds have been shown to inhibit the replication of certain viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). ontosight.ai More recently, a review article pointed to research demonstrating that certain pyrido[3,4-d]pyrimidine derivatives showed promising antiviral activity against SARS-CoV-2, with some tested compounds having lower IC₅₀ values than the protease inhibitor Lopinavir. researchgate.net These findings suggest that the pyrido[3,4-d]pyrimidine core is a valuable scaffold for the development of novel antiviral therapeutics, though further in-depth studies are necessary to validate these initial findings and explore their full potential. ontosight.airesearchgate.net
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of pyridopyrimidine derivatives has been a subject of significant research, with many studies focusing on their ability to modulate key inflammatory pathways. The mechanism of action for these compounds is often linked to the inhibition of enzymes like cyclooxygenases (COX), which are crucial in the synthesis of prostaglandins (B1171923)—hormone-like substances involved in inflammation. mdpi.comnih.gov
Cyclooxygenase-2 (COX-2) Inhibition by Pyrido[3,4-d]pyrimidine Derivatives
Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is overexpressed in inflammatory conditions and cancer cells. mdpi.com Its role in mediating the conversion of arachidonic acid to inflammatory prostaglandins makes it a prime target for anti-inflammatory drugs. mdpi.com
Research into pyrimidine (B1678525) derivatives has shown their potential as selective COX-2 inhibitors. mdpi.comnih.gov While direct studies on Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione are specific, extensive research on the closely related pyrazolo[3,4-d]pyrimidine scaffold demonstrates significant and selective inhibitory activity against the COX-2 enzyme. A set of novel 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones revealed a superior inhibitory profile against COX-2 when compared to reference standards like NS398 and indomethacin. nih.gov
In one study, several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory potential against COX enzymes. nih.gov Four specific derivatives (referred to as 3a, 3b, 4b, and 4d in the study) effectively suppressed the activity of COX enzymes, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE2). nih.gov The potency of these compounds was found to be greater than that of diclofenac (B195802) sodium. nih.gov Molecular docking studies further supported these findings, indicating that these derivatives interact with key residues within the COX-2 active site, exhibiting binding styles comparable to the well-known COX-2 inhibitor, celecoxib (B62257). nih.gov
| Compound Class | Observation | Reference Compound(s) | Source |
|---|---|---|---|
| Pyrimidine Derivatives (L1, L2) | Showed high selectivity towards COX-2, with IC50 values closely resembling meloxicam (B1676189) and outperforming piroxicam. | Piroxicam, Meloxicam | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine Derivatives (8a, b, 10a-d, 11a, b) | Revealed a superior inhibitory profile against COX-2. | NS398, Indomethacin | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivatives (3a, 3d, 4d, 4f) | Possessed anti-inflammatory effects similar to celecoxib in vivo. Potency was greater than diclofenac sodium. | Celecoxib, Diclofenac Sodium | nih.gov |
| Pyrimidine-5-carbonitriles (3b, 5b, 5d) | Demonstrated potent COX-2 inhibition with IC50 values in the submicromolar range, nearly equal to Celecoxib. | Celecoxib, Nimesulide | mdpi.com |
In Vivo Models for Anti-inflammatory Activity Assessment of Pyrido[3,4-d]pyrimidine Compounds
To validate the anti-inflammatory effects observed in vitro, various animal models are employed. For pyrido[2,3-d]pyridazine-2,8-dione derivatives, a structurally similar class of compounds, an ear edema model was used to evaluate in vivo anti-inflammatory activity. rsc.org In this model, inflammation is induced in the ear of a test animal, and the reduction in swelling upon administration of the test compound is measured. One derivative, compound 7c, demonstrated a significant inhibition of ear edema by 82%. rsc.org
Furthermore, in vivo analysis of pyrazolo[3,4-d]pyrimidine derivatives confirmed their potent anti-inflammatory effects. nih.gov Certain compounds from this series were shown to possess anti-inflammatory activity comparable to that of celecoxib, a widely used COX-2 inhibitor. nih.gov Another study identified a pyrido[3,4-d]pyrimidine derivative, compound 20, that could alleviate a TNFα-induced systemic inflammatory response syndrome in an in vivo model, highlighting its potential in treating systemic inflammation. nih.gov
Herbicidal Properties and Agro-Applications
Derivatives of pyridopyrimidine have also been investigated for their potential use in agriculture as herbicides. Their mechanism of action often involves the inhibition of crucial plant enzymes, leading to phytotoxicity and weed control.
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition by Pyrido[3,4-d]pyrimidine Analogs
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme. researchgate.net It catalyzes the conversion of protoporphyrinogen IX to protoporphyrin IX. researchgate.net Inhibition of this enzyme leads to the accumulation of the substrate, which, in the presence of light and oxygen, causes rapid cellular damage and plant death, making PPO an effective target for herbicides. awsjournal.org
Research on pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids, close analogs of the target compound, has identified them as novel PPO inhibitors. researchgate.net One compound, 11q, demonstrated a Ki value of 7.6 µM against tobacco PPO, which was six times more active than the commercial herbicide flumioxazin (B1672886). researchgate.net Similarly, a thieno[2,3-d]pyrimidine-2,4-dione-based compound, 6g, was found to be a highly potent PPO inhibitor with a Ki value of 2.5 nM against Nicotiana tabacum PPO (NtPPO). nih.gov This potency was 12-fold higher than trifludimoxazin (B1651332) and 18-fold higher than flumioxazin. nih.gov Molecular simulations suggest that the heterocyclic moiety of these compounds can form favorable π-π stacking interactions with key amino acid residues, such as Phe392, in the active site of the PPO enzyme. nih.gov
| Compound | Target Enzyme | Inhibitory Value (Ki) | Comparison | Source |
|---|---|---|---|---|
| Compound 6g (thieno[2,3-d]pyrimidine-2,4-dione derivative) | Nicotiana tabacum PPO (NtPPO) | 2.5 nM | 12-fold more potent than trifludimoxazin (31 nM), 18-fold more potent than flumioxazin (46 nM). | nih.gov |
| Compound 11q (pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrid) | Tobacco PPO | 7.6 µM | Six times more active than flumioxazin. | researchgate.net |
Selective Herbicidal Efficacy of Pyrido[3,4-d]pyrimidine Derivatives against Plant Species
An important characteristic of a successful herbicide is its selective efficacy, meaning it can control weeds without harming crops. Studies on pyrido[2,3-d]pyrimidine derivatives have demonstrated such selectivity. In one study, a series of these compounds showed good herbicidal activity against the monocotyledonous plant bentgrass but exhibited no significant activity against the dicotyledonous plant lettuce at the same concentration. mdpi.com This suggests a better herbicidal effect against monocots compared to dicots for this class of compounds. mdpi.com
Further research on a pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrid (compound 11q) showed a strong and broad spectrum of weed control with both post- and pre-emergence applications. researchgate.net Crucially, this compound was found to be safe for important crops like maize, soybean, peanut, and cotton at application rates effective for weed control. researchgate.net Another PPO inhibitor based on a thieno[2,3-d]pyrimidine-2,4-dione scaffold was also noted to be relatively safe on maize. nih.gov
| Compound Class/Derivative | Activity against Monocots (e.g., Bentgrass) | Activity against Dicots (e.g., Lettuce) | Crop Safety | Source |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | Good activity (4-5 ranking at 1 mM). | No to weak activity (1-2 ranking at 1 mM). | Not specified | mdpi.com |
| Compound 11q (pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrid) | Broad spectrum weed control. | Broad spectrum weed control. | Safe for maize, soybean, peanut, and cotton at 150 g ai/ha. | researchgate.net |
| Compound 6g (thieno[2,3-d]pyrimidine-2,4-dione derivative) | Excellent and wide spectrum of weed control. | Excellent and wide spectrum of weed control. | Relatively safe on maize at 75 g ai/ha. | nih.gov |
Enzyme Inhibition and Receptor Modulation
Beyond their anti-inflammatory and herbicidal activities, analogs of this compound are known to interact with a diverse range of biological targets, including various enzymes and cell surface receptors. This versatility makes the pyrido[3,4-d]pyrimidine scaffold a privileged structure in medicinal chemistry.
The pyrido[3,4-d]pyrimidine core has been associated with the inhibition of several enzymes. For example, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of histone lysine (B10760008) demethylase, while other derivatives act as selective matrix metalloproteinase-13 inhibitors. mdpi.com
A significant area of research has been in the field of oncology, where these compounds act as kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. mdpi.com
Receptor-Interacting Protein Kinase 3 (RIPK3): A series of pyrido[3,4-d]pyrimidine derivatives were designed as novel inhibitors of necroptosis, a form of programmed cell death. nih.gov One compound showed inhibitory activity against RIPK3-mediated phosphorylation of MLKL, a key step in the necroptosis pathway, with activity comparable to the known RIPK3 inhibitor GSK872. nih.gov
RAF-MEK-ERK Pathway: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as blockers of the RAF-MEK-ERK signaling pathway, which is constitutively active in many tumors. nih.gov These compounds were shown to decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner. nih.gov
PIM-1 Kinase: Novel pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a target for cancer therapy. rsc.orgrsc.org Certain compounds exhibited IC50 values in the nanomolar range, comparable to the established kinase inhibitor staurosporine. rsc.orgrsc.org
In addition to enzyme inhibition, pyrido[3,4-d]pyrimidine analogs have been developed as receptor modulators. A promising hit was identified as an antagonist of the human chemokine receptor CXCR2. mdpi.com Upregulated CXCR2 signaling is implicated in numerous inflammatory diseases and cancer, making its antagonism a valuable therapeutic strategy. mdpi.comresearchgate.net The identified pyrido[3,4-d]pyrimidine analogue displayed an IC50 value of 0.11 µM as a CXCR2 antagonist in a cell-based calcium mobilization assay. mdpi.com
Tyrosine Kinase Inhibition by Pyrido[3,4-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of a variety of tyrosine kinases. One study reported a broadly active tyrosine kinase inhibitor, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (compound 4b), which demonstrated significant inhibition of Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFr), Epidermal Growth Factor Receptor (EGFr), and c-src tyrosine kinases. acs.org Further structure-activity relationship (SAR) studies led to the development of analogs with enhanced potency and bioavailability. acs.org For instance, the introduction of a [4-(diethylamino)butyl]amino side chain resulted in a compound with improved characteristics. acs.org Another derivative, PD180970, was found to inhibit ATP-competitive protein tyrosine kinase and reduced the in vivo tyrosine phosphorylation of p210Bcr-Abl in human chronic myelogenous leukemic cells. nih.gov
| Compound | Target Tyrosine Kinase | IC50 (µM) |
| Compound 4b | PDGFr | 1.11 |
| FGFr | 0.13 | |
| EGFr | 0.45 | |
| c-src | 0.22 | |
| Compound 4e | FGFr | 0.060 |
| PD180970 | p210Bcr-Abl (in vivo phosphorylation) | 0.170 |
| Gab2 and CrkL (p210Bcr-Abl substrates) | 0.080 |
Dihydrofolate Reductase (DHFR) Inhibition Studies
Derivatives of fused pyrimidine systems, structurally related to pyrido[3,4-d]pyrimidines, have shown promise as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and a key target in cancer chemotherapy. nih.govnih.govtandfonline.com For instance, a series of novel pyrazolo[3,4-d]pyrimidines bearing different amino acid conjugates were designed as antifolate agents. nih.gov These compounds demonstrated the ability to inhibit the DHFR enzyme, with some exhibiting marked inhibitory activity. nih.gov The isosteric replacement of the pteridine (B1203161) ring in methotrexate (B535133) with a pyrazolo[3,4-d]pyrimidine nucleus was found to enhance DHFR inhibition activity in the majority of the prepared compounds. nih.gov One particular N-acyl amino acid compound exhibited significant DHFR inhibition, which correlated with its cytotoxic activity. nih.gov
Another study focused on pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs as dual inhibitors of DHFR and thymidylate synthetase (TS). tandfonline.com The most potent compound from this series demonstrated significant anti-proliferative activity across a range of cancer cell lines and was found to act through the dual inhibition of both DHFR and TS. tandfonline.com
| Compound Series | Target | Key Findings |
| Pyrazolo[3,4-d]pyrimidines with amino acid conjugates | DHFR | Isosteric replacement of the pteridine ring with pyrazolo[3,4-d]pyrimidine enhanced DHFR inhibition. nih.gov |
| Pyrazolo[3,4-d]pyrimidine-based glutamate analogs | DHFR and TS | A lead compound exhibited dual inhibition with IC50 values of 2.41 µM for DHFR and 8.88 µM for TS. tandfonline.com |
Elongation Factor 2 Kinase (eEF-2K) Modulation by Pyrido[3,4-d]pyrimidine Derivatives
Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical protein kinase that has been identified as a potential therapeutic target in cancer. nih.govresearchgate.net A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for their inhibitory activity against eEF-2K. nih.govnih.gov Through structural modifications at three different regions of the pyrido[2,3-d]pyrimidine scaffold, researchers were able to identify compounds with notable inhibitory effects. nih.govnih.gov
One of the most effective compounds, compound 6 (A-484954), demonstrated an IC50 value of 420 nM. nih.govnih.gov Another analog, compound 9, also showed good potency with an IC50 of 930 nM. nih.govnih.gov Further studies in breast cancer cells revealed that compound 6 significantly reduced eEF-2K activity. nih.govnih.gov These findings suggest that the pyrido[2,3-d]pyrimidine-2,4-dione scaffold is a promising starting point for the development of novel eEF-2K inhibitors. nih.gov
| Compound | eEF-2K IC50 (nM) |
| Compound 6 (A-484954) | 420 |
| Compound 9 | 930 |
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition by Pyrido[3,4-d]pyrimidine Analogs
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process, and its inhibition is a validated strategy in cancer therapy, particularly in cancers with BRCA1/2 mutations. rsc.orgresearchgate.net A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which are structurally related to the pyrido[3,4-d]pyrimidine core, were designed and synthesized as potential PARP-1 inhibitors. rsc.orgresearchgate.net
Several of these compounds displayed excellent inhibitory activities against PARP-1, with IC50 values in the nanomolar range. rsc.orgresearchgate.net Notably, compounds S2 and S7 emerged as the most potent inhibitors, with IC50 values of 4.06 ± 0.18 nM and 3.61 ± 0.15 nM, respectively, which were more potent than the reference drug Olaparib (IC50 = 5.77 nM). researchgate.net These results indicate that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is a promising framework for the development of new PARP-1 inhibitors. rsc.orgresearchgate.net
| Compound | PARP-1 IC50 (nM) |
| S2 | 4.06 ± 0.18 |
| S7 | 3.61 ± 0.15 |
| Olaparib (Reference) | 5.77 |
Data from in vitro enzymatic assays. researchgate.net
Histone Lysine Demethylase (KDM4 and KDM5/JARID1) Inhibition by Pyrido[3,4-d]pyrimidine Compounds
Histone lysine demethylases (KDMs) are epigenetic regulators that are often dysregulated in cancer. The KDM4 (JMJD2) and KDM5 (JARID1) subfamilies have been identified as attractive therapeutic targets. acs.orgresearchgate.netnih.govacs.org A series of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones were developed as potent inhibitors of JmjC histone N-methyl lysine demethylases. acs.orgnih.govacs.org These compounds were designed to bind to the Fe(II) in the active site of the enzyme. acs.orgnih.gov
Further optimization of this series, particularly through substitution at the C4 position of the pyrazole (B372694) moiety, led to derivatives with equipotent activity against both the KDM4 and KDM5 subfamilies. acs.orgnih.gov For example, compounds 54j and 54k demonstrated a balanced inhibition profile with low nanomolar to sub-micromolar IC50 values against KDM4A/B and KDM5B/C. acs.org These compounds also exhibited selectivity over other KDM subfamilies and showed cellular permeability. acs.orgnih.gov
| Compound | KDM4A IC50 (µM) | KDM4B IC50 (µM) | KDM5B IC50 (µM) | KDM5C IC50 (µM) |
| 54j | 0.080 | 0.017 | 0.014 | 0.051 |
Data from biochemical assays. acs.org
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Enzyme Inhibition
Cholinesterase inhibitors are the primary class of drugs used to treat the cognitive symptoms of Alzheimer's disease. nih.govresearchgate.netfigshare.comfigshare.comresearchgate.net Research into new cholinesterase inhibitors has explored various heterocyclic scaffolds, including pyrimidine and pyridine (B92270) derivatives. nih.govresearchgate.netfigshare.comfigshare.comresearchgate.net A series of pyrimidine and pyridine diamines were designed as dual binding site inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govfigshare.comfigshare.comresearchgate.net
Many of these compounds were found to be mixed or uncompetitive inhibitors with nanomolar potency. nih.govfigshare.comfigshare.comresearchgate.net For example, compound 9 was the most active against AChE from Electrophorus electricus with a Ki of 0.312 µM, while compound 22, a pyrimidine derivative, was the most potent inhibitor of equine BChE with a Ki of 0.099 µM. nih.govfigshare.comfigshare.comresearchgate.net These findings highlight the potential of pyrimidine-based structures as a foundation for the development of new treatments for neurodegenerative diseases. nih.gov
| Compound | Enzyme | Ki (µM) |
| 9 | Electrophorus electricus AChE | 0.312 |
| 22 | Equine BChE | 0.099 |
Data from in vitro enzyme inhibition studies. nih.govfigshare.comfigshare.comresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and several small molecule inhibitors have been developed. Pyrido[3,4-d]pyrimidine derivatives have been extensively investigated as EGFR inhibitors. nih.govnih.govnih.gov A new class of compounds containing the pyrido[3,4-d]pyrimidine scaffold with an acrylamide (B121943) moiety were designed as irreversible EGFR tyrosine kinase inhibitors (TKIs) to overcome acquired resistance, such as the T790M mutation. nih.gov
One of the most promising compounds, 25h, displayed potent inhibitory activity against both the L858R mutant (IC50 = 1.7 nM) and the double mutant L858R/T790M (IC50 = 23.3 nM). nih.gov Other 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives have also shown high potency against various EGFR mutations, including the challenging L858R/T790M/C797S triple mutant. nih.gov Furthermore, 4-(anilino)pyrido[3,4-d]pyrimidine derivatives have been shown to have lower IC50 values against EGFR-TK compared to their 4-(anilino)quinazoline counterparts. nih.gov
| Compound | EGFR Mutant | IC50 (nM) |
| 25h | L858R | 1.7 |
| L858R/T790M | 23.3 | |
| 42 | L858R | 1.1 |
| L858R/T790M | 34 | |
| L858R/T790M/C797S | 7.2 |
Cholecystokinin Receptor Subtype-1 (CCK1R) Antagonism
A thorough search of published research indicates that there are no available scientific studies on the activity of this compound analogs as antagonists for the Cholecystokinin Receptor Subtype-1 (CCK1R). This specific area of pharmacological activity for this class of compounds appears to be unexplored in the current body of scientific literature.
Matrix Metalloproteinase-13 (MMP-13) Inhibition
In contrast, analogs of the this compound core structure, specifically pyrido[3,4-d]pyrimidin-4-ones, have been identified and developed as potent and selective inhibitors of Matrix Metalloproteinase-13 (MMP-13). nih.govnih.gov MMP-13 is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of the extracellular matrix, particularly type II collagen, a key component of articular cartilage. mdpi.com Its excessive activity is strongly implicated in the progression of osteoarthritis. nih.govmdpi.com
The discovery of pyrido[3,4-d]pyrimidin-4-ones as MMP-13 inhibitors was the result of high-throughput screening followed by systematic structure-activity relationship (SAR) studies. nih.govnih.gov A significant characteristic of these inhibitors is their novel mechanism of action. Unlike many first-generation MMP inhibitors that function by chelating the zinc ion in the active site, these compounds are non-zinc-binding. nih.govnih.gov They exert their inhibitory effect by occupying a specific pocket adjacent to the active site, known as the S1' specificity pocket. nih.govnih.gov This mode of inhibition is thought to contribute to their high selectivity for MMP-13 over other MMPs, potentially leading to a reduction in the mechanism-based side effects observed with broader-spectrum MMP inhibitors. nih.gov
One exemplary compound from this class, referred to in the literature as 10a , has demonstrated promising preclinical data. nih.gov It was found to be an orally active and specific MMP-13 inhibitor with favorable absorption, distribution, metabolism, and elimination (ADME) properties. nih.gov In animal models of osteoarthritis, compound 10a effectively prevented cartilage damage. nih.gov Furthermore, it exhibited a good safety profile, notably avoiding the musculoskeletal side effects that have hampered the clinical development of other MMP inhibitors. nih.gov The research into these specific pyrido[3,4-d]pyrimidin-4-one derivatives highlights their potential as therapeutic agents for the treatment of osteoarthritis. nih.govnih.gov
Research Findings on Pyrido[3,4-d]pyrimidin-4-one Analogs as MMP-13 Inhibitors
| Compound Class/Example | Target Enzyme | Key Research Findings |
| Pyrido[3,4-d]pyrimidin-4-ones | MMP-13 | Identified as orally active and specific inhibitors. nih.govnih.gov |
| Exhibit a non-zinc-binding mechanism of action by targeting the S1' specificity pocket. nih.govnih.gov | ||
| Compound 10a | MMP-13 | Demonstrates favorable ADME and safety profiles in preclinical studies. nih.gov |
| Effectively prevents cartilage damage in rabbit models of osteoarthritis. nih.gov | ||
| Does not induce musculoskeletal side effects at high doses in rats. nih.gov |
Mechanistic Insights into the Biological Actions of Pyrido 3,4 D Pyrimidine 2,4 1h,3h Dione Derivatives
Molecular Target Identification and Validation in Pyrido[3,4-d]pyrimidine (B3350098) Research
The initial step in elucidating the mechanism of action for pyrido[3,4-d]pyrimidine derivatives involves the identification and validation of their specific molecular targets. Research has successfully identified several key proteins and receptors that are directly engaged by these compounds.
A prominent target is the Monopolar Spindle 1 (Mps1) kinase, a crucial component of the spindle assembly checkpoint that ensures accurate chromosome segregation during mitosis. core.ac.ukmdpi.com Cancer cells, particularly those with chromosomal instability, are highly dependent on Mps1 for survival, making it an attractive therapeutic target. mdpi.comacs.org A series of novel pyrido[3,4-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Mps1. mdpi.comnih.gov For instance, the clinical candidate BOS172722 is a highly potent and selective Mps1 inhibitor built on this scaffold. mdpi.comacs.org Validation studies, including kinome screening, have confirmed the selectivity of certain derivatives, such as compound 34h, which was found to be 100- to 200-fold more selective for MPS1 over the structurally related kinases JNK1 and JNK2. acs.org
Another identified target is the Receptor-Interacting Protein Kinase 3 (RIPK3), a central mediator of necroptosis, a form of programmed necrotic cell death implicated in inflammatory diseases. nih.gov Specific pyrido[3,4-d]pyrimidine derivatives have been designed as novel necroptosis inhibitors that function by suppressing the RIPK3-mediated phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL). nih.gov Compound 20 from this series showed selectivity for RIPK3 over RIPK1. nih.gov
Furthermore, the pyrido[3,4-d]pyrimidine scaffold has been identified as a promising starting point for the development of antagonists for the human chemokine receptor CXCR2. mdpi.comnih.govnih.gov Upregulated CXCR2 signaling is associated with numerous inflammatory diseases and cancers. mdpi.comnih.gov A specific pyrido[3,4-d]pyrimidine analogue emerged as a promising hit with an IC50 value of 0.11 µM in a calcium mobilization assay. mdpi.comnih.gov Other targets for this class of compounds include the HER family of kinases, targeted by the derivative Tarloxotinib. mdpi.com
| Molecular Target | Example Derivative(s) | Biological Context | Reference(s) |
|---|---|---|---|
| Monopolar Spindle 1 (Mps1) Kinase | BOS172722, Compound 34h | Cancer, Mitotic Checkpoint Control | mdpi.comacs.orgacs.org |
| Receptor-Interacting Protein Kinase 3 (RIPK3) | Compound 20 | Necroptosis, Inflammation | nih.gov |
| Chemokine Receptor CXCR2 | Analogue 2, 6-furanyl-pyrido[3,4-d]pyrimidine analogue | Inflammation, Cancer | mdpi.comnih.govnih.gov |
| HER Family Kinases | Tarloxotinib | Cancer | mdpi.com |
Cellular Pathway Modulation (e.g., RAF-MEK-ERK Signaling Pathway Blockade)
Following target engagement, pyrido[3,4-d]pyrimidine derivatives exert their biological effects by modulating intracellular signaling pathways that govern critical cellular functions like proliferation and survival. nih.gov
A key pathway influenced by this class of compounds is the RAF-MEK-ERK signaling cascade (also known as the MAPK/ERK pathway). nih.govsci-hub.se This pathway is a central regulator of cell growth and is often inappropriately activated in many human cancers. sci-hub.se A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives have been identified as potent and selective inhibitors of Erk2, a critical kinase in this pathway. nih.govsci-hub.secapes.gov.br The activity of these compounds was demonstrated by their ability to effectively cause a knockdown of phospho-RSK levels in HepG2 cells, providing clear evidence of target engagement and pathway modulation within a cellular context. nih.govsci-hub.se
In addition to the ERK pathway, these derivatives modulate the necroptosis pathway. Necroptosis is a form of programmed cell death executed by RIPK3-mediated phosphorylation of MLKL. nih.gov A specific pyrido[3,4-d]pyrimidine derivative, compound 20, acts as a necroptosis inhibitor by preventing the phosphorylation of MLKL and subsequently impeding its oligomerization, a crucial step for the execution of necroptotic cell death. nih.gov This modulation of the necroptosis pathway highlights a distinct mechanism of action relevant to inflammatory conditions. nih.gov
| Modulated Pathway | Derivative Class/Compound | Mechanism of Modulation | Reference(s) |
|---|---|---|---|
| RAF-MEK-ERK (MAPK) Pathway | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines | Potent and selective inhibition of Erk2 kinase activity, leading to a knockdown of downstream signaling (phospho-RSK). | nih.govsci-hub.se |
| Necroptosis Pathway | Compound 20 | Inhibition of RIPK3-mediated phosphorylation of MLKL, impeding MLKL oligomerization. | nih.gov |
Induction of Cellular Apoptosis and Reactive Oxygen Species Production by Pyrido[3,4-d]pyrimidine Analogs
A significant consequence of the inhibition of critical cell survival pathways by anticancer agents is the induction of programmed cell death, or apoptosis. While direct studies detailing apoptosis and reactive oxygen species (ROS) induction specifically by Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione are not extensively covered in the provided literature, the mechanistic actions of these compounds are intrinsically linked to these cellular outcomes.
The inhibition of key kinases targeted by pyrido[3,4-d]pyrimidine derivatives is a well-established strategy for triggering apoptosis. For instance, the Mps1 kinase is vital for the survival of aneuploid cancer cells, and its inhibition can lead to mitotic catastrophe and subsequent apoptosis. mdpi.com Similarly, the RAF-MEK-ERK pathway, which is blocked by tetrahydropyrido[3,4-d]pyrimidine inhibitors, is a primary driver of cell survival and proliferation; its blockade is a known mechanism for inducing apoptosis in cancer cells. nih.govsci-hub.se
While the direct generation of ROS by pyrido[3,4-d]pyrimidine derivatives is not explicitly detailed, it is noteworthy that related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have been shown to inhibit cancer cell proliferation through the generation of ROS and the subsequent induction of cellular apoptosis. nih.gov This is often evidenced by an increase in the early apoptotic cell population, activation of caspases, loss of mitochondrial membrane potential, and degradation of nuclear DNA. nih.gov
Suppression of Cell Migration by Pyrido[3,4-d]pyrimidine Derivatives
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several mechanistic studies have shown that pyrido[3,4-d]pyrimidine derivatives can effectively suppress these processes through various targeted interactions.
One direct mechanism involves the inhibition of the necroptosis pathway. Research has demonstrated that a specific RIPK3-inhibiting pyrido[3,4-d]pyrimidine derivative, compound 20, suppresses the migration and invasion of AsPC-1 pancreatic cancer cells. nih.gov This anti-migratory effect is achieved through the downregulation of CXCL5 secretion, which is induced by necroptosis. nih.gov
Another important mechanism is linked to the antagonism of the CXCR2 receptor. The CXCR2 signaling pathway is known to promote cell growth and metastases, particularly in cancers like melanoma. researchgate.net By acting as antagonists to this receptor, pyrido[3,4-d]pyrimidine analogues can counteract these pro-metastatic processes. mdpi.comresearchgate.net The inhibition of CXCR2 signaling contributes to a reduction in tumor development, angiogenesis, and metastasis. researchgate.net The broader anticancer activity of fused pyrimidine (B1678525) derivatives has also been attributed to the inhibition of cell signaling pathways that regulate cell migration. nih.gov
| Derivative/Class | Cell Line | Mechanism of Migration Suppression | Reference(s) |
|---|---|---|---|
| Compound 20 (RIPK3 inhibitor) | AsPC-1 (Pancreatic Cancer) | Downregulation of necroptosis-induced CXCL5 secretion. | nih.gov |
| CXCR2 Antagonists | Melanoma (example) | Inhibition of CXCR2 signaling, which promotes cell growth and metastases. | mdpi.comresearchgate.net |
Computational and Theoretical Investigations of Pyrido 3,4 D Pyrimidine 2,4 1h,3h Dione
In Silico Screening and Virtual Ligand Design for Pyrido[3,4-d]pyrimidine (B3350098) Compounds
In silico screening and virtual ligand design are foundational computational strategies for identifying and optimizing novel bioactive molecules. These approaches utilize the known structural information of biological targets to screen large libraries of virtual compounds or to design new molecules with high predicted affinity and selectivity.
For the pyrido[3,4-d]pyrimidine series, structure-based drug design has been instrumental. Researchers have synthesized novel derivatives targeting specific enzymes, such as Monopolar spindle 1 (Mps1) kinase, which is a potential target for cancer therapy. nih.govmdpi.com In such studies, the design process often begins with a known molecular scaffold, in this case, the pyrido[3,4-d]pyrimidine core. Computational analysis of the target's binding site informs the design of new analogs with modified substituents. For instance, based on molecular docking and dynamics simulations, researchers have designed new potential Mps1 inhibitors by modifying the pyrido[3,4-d]pyrimidine backbone, leading to compounds predicted to have superior binding capabilities. nih.govmdpi.com Similarly, structure-based design has been applied to develop 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives as inhibitors for other targets like KRAS-G12D. nih.gov
The general workflow involves:
Target Identification and Validation: A biological target relevant to a disease is chosen. For pyrido[3,4-d]pyrimidines, kinases like Mps1 are of high interest. nih.govmdpi.com
Binding Site Analysis: The three-dimensional structure of the target protein, often obtained from X-ray crystallography, is analyzed to understand the key amino acid residues involved in ligand binding.
Virtual Screening or Fragment-Based Design: Large compound libraries are computationally docked into the active site to identify initial "hits," or small molecular fragments are placed in the pocket and then grown or linked to create novel ligands.
Lead Optimization: The initial hits are computationally modified to improve their binding affinity, selectivity, and pharmacokinetic properties. This led to the design of five new potential Mps1 inhibitors in one study, with two compounds showing particular promise based on docking scores and ADMET predictions. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions of Pyrido[3,4-d]pyrimidine Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding modes of pyrido[3,4-d]pyrimidine derivatives within the active sites of their protein targets.
Studies on pyrido[3,4-d]pyrimidine inhibitors targeting Mps1 kinase have provided detailed insights into their ligand-target interactions. nih.govmdpi.com Docking simulations revealed that the pyrido[3,4-d]pyrimidine backbone establishes a strong hydrophobic effect with the hinge region of the Mps1 kinase. mdpi.com The binding is further stabilized by specific hydrogen bonds. For example, the pyrimidine (B1678525) ring of the compounds consistently forms a crucial hydrogen bond with the backbone of residue Gly605. nih.govmdpi.com Furthermore, certain substituents on the scaffold, such as triazole rings, can form additional stable hydrogen bonds with residues like Lys529, enhancing the ligand's binding affinity. nih.govmdpi.com
The primary contributors to the binding free energy for these inhibitors were identified as van der Waals interactions and nonpolar solvation energies. nih.govmdpi.com This indicates that shape complementarity and hydrophobic interactions are critical for effective binding.
| Target Protein | Pyrido[3,4-d]pyrimidine Derivative Type | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Monopolar spindle 1 (Mps1) Kinase | Substituted Pyrido[3,4-d]pyrimidines | G605, K529, I531, V539, M602, C604, N606, I607, L654, I663, P673 | Hydrogen Bonding, Hydrophobic Interactions, van der Waals Forces | nih.gov, mdpi.com |
| KRAS-G12D | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines | Asp12, Gly60, Glu92, His95 | Hydrogen Bonding | nih.gov |
Density Functional Theory (DFT) Analysis of Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate various molecular properties such as geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's stability and reactivity.
While specific DFT studies on the parent Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione are not widely published, the methodology is frequently applied to related heterocyclic systems to gain insights. mdpi.com For instance, DFT calculations using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are used to accurately model the geometry of similar pyrimidine derivatives. mdpi.com These computational analyses provide a detailed picture of the molecule's three-dimensional shape and electron distribution, which are fundamental to its interaction with biological targets.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
| Parameter | High Value Implication | Low Value Implication |
|---|---|---|
| HOMO Energy | Stronger electron-donating ability (more nucleophilic) | Weaker electron-donating ability |
| LUMO Energy | Weaker electron-accepting ability | Stronger electron-accepting ability (more electrophilic) |
| HOMO-LUMO Gap | High kinetic stability, low chemical reactivity | Low kinetic stability, high chemical reactivity |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Profiling of Pyrido[3,4-d]pyrimidine Analogs
Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. ADMET prediction is a computational process that models these properties in silico to identify potential liabilities early in the drug discovery pipeline.
For newly designed Pyrido[3,4-d]pyrimidine derivatives, ADMET properties are routinely evaluated. nih.govmdpi.com Key parameters are calculated to assess the "drug-likeness" of the compounds, often guided by frameworks such as Lipinski's Rule of Five. These parameters include:
Molecular Weight (MW): Affects diffusion and transport across membranes.
cLogP: The logarithm of the octanol/water partition coefficient, which measures lipophilicity.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Influence solubility and membrane permeability.
Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov
Rotatable Bond Count (RB): Relates to molecular flexibility and oral bioavailability.
Studies on related pyridopyrimidine isomers have shown that the substitution pattern significantly affects biopharmaceutical properties. nih.gov For example, a study on pyrido[4,3-d]pyrimidines found a wide range of aqueous solubility and Caco-2 permeability values depending on the substituents. nih.gov It was also noted that there were strong correlations between the TPSA and both Caco-2 permeability and metabolic stability. nih.gov In silico ADMET studies on various pyrido[2,3-d]pyrimidine (B1209978) series have successfully identified them as promising orally active drug candidates. tandfonline.comfigshare.com Such computational profiling is essential for prioritizing which newly designed Pyrido[3,4-d]pyrimidine analogs should be synthesized and advanced to further testing.
| Parameter | Acceptable Range | Significance |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 g/mol | Influences absorption and distribution. |
| LogP (Lipophilicity) | ≤ 5 | Affects solubility, permeability, and metabolism. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts solubility and membrane crossing. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Impacts solubility and membrane crossing. |
Challenges, Opportunities, and Future Directions in Pyrido 3,4 D Pyrimidine Research
Development of Novel and Efficient Synthetic Routes for Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
A primary challenge in the advancement of pyrido[3,4-d]pyrimidine-based drug discovery is the development of versatile and efficient synthetic methodologies. While general strategies exist, creating diverse libraries of compounds for structure-activity relationship (SAR) studies often requires multi-step, and sometimes low-yielding, processes.
Current synthetic strategies for derivatized pyrido[3,4-d]pyrimidine (B3350098) cores frequently rely on key chemical intermediates that allow for subsequent modification. For instance, a common approach involves preparing a core structure like 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. nih.gov This intermediate serves as a versatile precursor for introducing a wide range of substituents at the C-4 position through methods such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. nih.gov Another key intermediate, 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563), allows for selective nucleophilic substitution, typically at the more reactive 4-position, enabling the introduction of various functional groups. nih.gov
The opportunity lies in the development of more convergent and atom-economical synthetic routes. Future research could focus on:
One-Pot, Multi-Component Reactions: Designing reactions that combine three or more starting materials in a single step to rapidly assemble the complex pyrido[3,4-d]pyrimidine core.
Catalytic C-H Activation: Employing modern catalytic methods to directly functionalize the carbon-hydrogen bonds on a pre-formed scaffold, bypassing the need for pre-functionalized intermediates like chloro-derivatives.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, which is crucial for producing larger quantities of lead compounds for preclinical testing.
Exploration of New Therapeutic Applications for Pyrido[3,4-d]pyrimidine Scaffolds
The pyrido[3,4-d]pyrimidine scaffold has demonstrated significant potential across multiple therapeutic areas, primarily due to its efficacy as a kinase inhibitor. nih.govmdpi.com Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.
Research has identified several key applications for this scaffold:
Anticancer Agents: Derivatives of pyrido[3,4-d]pyrimidine have shown selective activity against various cancer cell lines, including breast and renal cancer. nih.gov
Kinase Inhibition: The scaffold is a privileged structure for targeting specific protein kinases. Notable examples include inhibitors of the HER family of kinases, which are crucial drivers in certain cancers. nih.govmdpi.com Tarloxotinib, a hypoxia-activated prodrug with a pyrido[3,4-d]pyrimidine core, is designed to target these kinases specifically within the tumor microenvironment. nih.govmdpi.com
Mps1 Inhibition: Monopolar spindle 1 (Mps1) is a kinase that plays a vital role in cell division and has emerged as a promising target for cancer therapy. nih.gov Pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Mps1. nih.gov
CXCR2 Antagonism: Beyond oncology, this scaffold has been explored for its role in modulating the immune system. Certain derivatives act as antagonists of the human chemokine receptor CXCR2, which is implicated in numerous inflammatory and autoimmune diseases. nih.gov
The primary opportunity is to expand the therapeutic scope of this scaffold by screening it against a wider range of biological targets. Future efforts should be directed towards investigating its potential as antiviral, antibacterial, or neuroprotective agents, given the broad bioactivity of related fused pyrimidine (B1678525) systems. nih.gov
| Therapeutic Target | Disease Area | Example Compound Class |
| HER Family Kinases | Cancer | Tarloxotinib (prodrug) nih.govmdpi.com |
| Monopolar Spindle 1 (Mps1) | Cancer | 2,8-disubstituted pyrido[3,4-d]pyrimidines nih.govrsc.org |
| CXCR2 | Inflammatory Diseases | 6-substituted pyrido[3,4-d]pyrimidines nih.gov |
| Histone Lysine (B10760008) Demethylase | Cancer | 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones rsc.org |
| Matrix Metalloproteinase-13 | Inflammatory Diseases | Pyrido[3,4-d]pyrimidin-4-ones rsc.org |
Rational Design of Highly Potent and Selective Pyrido[3,4-d]pyrimidine Analogs
A significant challenge in drug discovery is designing compounds that are not only potent but also selective for their intended target, thereby minimizing off-target effects. The future of pyrido[3,4-d]pyrimidine research hinges on the application of rational design principles to optimize the scaffold.
Structure-activity relationship (SAR) studies are fundamental to this process. Research into CXCR2 antagonists revealed a highly specific SAR; for example, a 6-furanyl-pyrido[3,4-d]pyrimidine showed good antagonistic potency, but the simple addition of a methyl group to the furan (B31954) ring led to a complete loss of activity. nih.gov This highlights the sensitivity of the biological target to minor structural changes and underscores the need for precise, systematic modifications.
Computational chemistry offers a powerful tool for rational design. Studies on Mps1 inhibitors have successfully used molecular docking and molecular dynamics simulations to understand how pyrido[3,4-d]pyrimidine derivatives bind to the kinase. nih.gov These simulations revealed that the compounds' activity is driven by van der Waals interactions and that stable hydrogen bonds with key residues like G605 and K529 are crucial for potent inhibition. nih.gov Based on these insights, researchers were able to computationally design five new compounds predicted to have enhanced potential as Mps1 inhibitors. nih.gov
Future opportunities in this area include:
Scaffold Hopping: Using computational tools to identify novel core structures, like the pyrido[3,4-d]pyrimidine scaffold itself, that can mimic the pharmacophoric features of known ligands. nih.govresearchgate.net
Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create a high-affinity ligand based on the pyrido[3,4-d]pyrimidine core.
Machine Learning and AI: Utilizing artificial intelligence to analyze vast datasets of chemical structures and biological activities to predict novel, highly potent, and selective pyrido[3,4-d]pyrimidine analogs.
Combination Therapies Involving Pyrido[3,4-d]pyrimidine Derivatives
The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. A significant future direction for pyrido[3,4-d]pyrimidine derivatives is their use in combination therapies. As potent kinase inhibitors, they are ideal candidates for regimens that aim to attack cancer cells from multiple angles, overcome drug resistance, or achieve synergistic effects.
While specific clinical studies focusing on combination therapies with pyrido[3,4-d]pyrimidine derivatives are still emerging, the strategy is well-established for other pyridopyrimidine isomers. For instance, Palbociclib (a pyrido[2,3-d]pyrimidine (B1209978) derivative) is used in combination with other anti-tumor drugs to treat breast cancer. mdpi.com Similarly, Trametinib (a pyrido[4,3-d]pyrimidine) is approved for use with Dabrafenib for certain types of melanoma. nih.govmdpi.com
The opportunity lies in systematically identifying the most effective combination strategies for pyrido[3,4-d]pyrimidine derivatives. Based on their known mechanisms, rational combinations could include:
Pairing an Mps1 inhibitor with taxane-based chemotherapy to enhance mitotic catastrophe in cancer cells.
Combining a HER kinase inhibitor with immunotherapy to simultaneously block tumor growth signaling and stimulate an anti-tumor immune response.
Using a CXCR2 antagonist alongside standard-of-care treatments for inflammatory diseases to provide a dual mechanism of action.
Advanced Spectroscopic and Structural Characterization Techniques in Pyrido[3,4-d]pyrimidine Studies
Accurate and detailed characterization of newly synthesized compounds is the bedrock of chemical and pharmacological research. For pyrido[3,4-d]pyrimidine derivatives, a combination of standard and advanced analytical techniques is employed.
Standard characterization relies on:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to elucidate the precise chemical structure of new analogs. nih.gov
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of synthesized compounds. nih.gov
Infrared (IR) Spectroscopy: The NIST Chemistry WebBook confirms the availability of IR spectral data for the parent compound, this compound. nist.gov
The future in this field lies in the application of more advanced techniques to understand not just the static structure of these molecules, but also their dynamic behavior and interactions with biological targets. Computational methods are at the forefront of this effort. Molecular dynamics simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations provide profound insights into the stability of the ligand-protein complex and the specific energetic contributions of different interactions. nih.gov These advanced computational "characterizations" are essential for validating binding poses from docking studies and for the rational design of next-generation inhibitors. nih.gov
Q & A
Basic: What foundational synthetic methods are used to prepare Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?
Answer:
The synthesis of pyrido-pyrimidine-diones typically involves cyclocondensation or multicomponent reactions. For example, analogous protocols for pyrido[2,3-d]pyrimidine-diones (a structural isomer) use condensation of substituted pyrimidines with aldehydes or ketones in acidic media (e.g., HCl/H₂O) . Key optimization parameters include:
- Temperature control (e.g., 70–100°C for cyclization).
- Catalyst selection (e.g., concentrated HCl or Lewis acids).
- Solvent systems (DMF or dichloromethane for alkylation steps) .
- Stoichiometric ratios (e.g., 1:1 aldehyde-to-uracil ratio for bis-pyrimidine derivatives) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Answer:
- ¹H/¹³C NMR : Identifies substituent positions and ring proton environments. For example, methylene protons in alkylated derivatives appear at 4.78–5.21 ppm, while NH protons resonate at 9.68–10.41 ppm .
- LCMS/HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for derivatives) .
- FT-IR : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and NH/OH vibrations .
Basic: How does the substitution pattern on the pyrido-pyrimidine core influence physicochemical properties?
Answer:
Substituents at positions 1, 3, 6, and 7 modulate:
- Solubility : Hydrophilic groups (e.g., -OH, -CONH₂) enhance aqueous solubility, while aryl/alkyl groups increase lipophilicity .
- Crystal packing : Bulky substituents (e.g., benzyl) induce steric effects, altering dihedral angles (e.g., 88.2° between aromatic rings) .
- Electronic properties : Electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps (ΔE = 3.91–4.10 eV), impacting redox behavior .
Advanced: How can X-ray crystallography and DFT elucidate structural and electronic characteristics of these compounds?
Answer:
- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds, π-π stacking at 3.06–3.10 Å centroid distances) and confirms dihedral angles (e.g., 88.2° for orthogonal aromatic rings) .
- DFT/TD-DFT : Predicts optimized geometries, vibrational frequencies, and UV-vis spectra (e.g., B3LYP/6-311+G(d,p) basis sets match experimental data within ±0.05 eV) .
- NBO analysis : Identifies charge transfer interactions (e.g., lone pair→σ* orbital stabilization) .
Advanced: What strategies resolve contradictions in biological activity data across derivatives?
Answer:
- SAR studies : Compare substituent effects (e.g., 4-methylbenzyl at position 1 enhances antimicrobial activity, while alkylation reduces efficacy) .
- Dose-response assays : Validate activity trends (e.g., IC₅₀ values for eEF-2K inhibition) .
- In-silico docking : Correlate binding poses (e.g., interactions with ATP-binding pockets) to experimental results .
Advanced: How do intermolecular interactions in solid-state structures impact material properties?
Answer:
- Hydrogen bonding : C–H⋯O/N interactions stabilize 3D networks (e.g., infinite chains in crystal lattices) .
- π-π stacking : Edge-to-face interactions (3.06–3.10 Å) enhance thermal stability and influence solubility .
- Steric effects : Bulky substituents disrupt packing, reducing melting points .
Advanced: How can computational methods guide the design of bioactive derivatives?
Answer:
- Molecular docking : Predicts binding affinities to targets (e.g., eEF-2K, HIV capsid proteins) using AutoDock or Schrödinger .
- ADMET prediction : Estimates pharmacokinetics (e.g., LogP, BBB permeability) for lead optimization .
- MD simulations : Evaluates conformational stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
